molecular formula C10H20O B13592321 1-(4-Methylcyclohexyl)propan-2-ol

1-(4-Methylcyclohexyl)propan-2-ol

Cat. No.: B13592321
M. Wt: 156.26 g/mol
InChI Key: ZSFOAKJJTRQHAU-UHFFFAOYSA-N
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Description

1-(4-Methylcyclohexyl)propan-2-ol, also known as dihydroterpineol, is an organic compound with the molecular formula C10H20O. It is a colorless liquid with a sweet, pine-like odor. This compound is used in various applications, including as a fragrance ingredient in perfumes and as a solvent in the production of hydrogen peroxide and electronic products .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Methylcyclohexyl)propan-2-ol can be synthesized through the hydrogenation of alpha-terpineol. The reaction involves the use of a palladium on carbon (Pd/C) catalyst and hydrogen gas. The process is carried out in methanol at room temperature for 12 hours. After the reaction, the catalyst is removed by filtration, and the product is purified by silica gel column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The compound is then distilled to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylcyclohexyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: It can be reduced to form hydrocarbons using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether.

    Substitution: SOCl2 or PBr3 in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of corresponding hydrocarbons.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

1-(4-Methylcyclohexyl)propan-2-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methylcyclohexyl)propan-2-ol involves its interaction with various molecular targets. As a solvent, it can dissolve other substances, facilitating chemical reactions. Its antimicrobial properties are attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

1-(4-Methylcyclohexyl)propan-2-ol is similar to other cyclohexanol derivatives, such as:

    Cyclohexanol: A simple alcohol with a cyclohexane ring.

    Menthol: A naturally occurring compound with a minty odor.

    Terpineol: An alcohol with a pleasant lilac odor.

Uniqueness

This compound is unique due to its specific structure, which imparts a sweet, pine-like odor. This makes it particularly valuable in the fragrance industry. Additionally, its stability and solvent properties make it suitable for various industrial applications .

Properties

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

1-(4-methylcyclohexyl)propan-2-ol

InChI

InChI=1S/C10H20O/c1-8-3-5-10(6-4-8)7-9(2)11/h8-11H,3-7H2,1-2H3

InChI Key

ZSFOAKJJTRQHAU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)CC(C)O

Origin of Product

United States

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